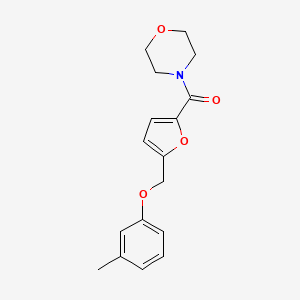

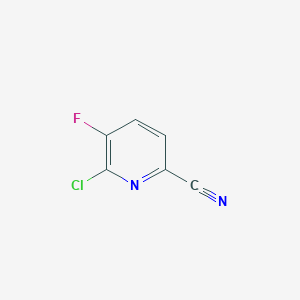

![molecular formula C18H21FN4O B2843152 (4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034503-55-2](/img/structure/B2843152.png)

(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .

Synthesis Analysis

While specific synthesis details for this compound were not found, it’s known that benzimidazole derivatives can be synthesized and screened for their urease inhibition activity .Molecular Structure Analysis

The compound’s structure includes a fluorophenyl moiety next to a piperazine ring, a naphthalene moiety, and a triazin-2-amine group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The compound has been shown to inhibit [3H]uridine and [3H]adenosine transport in nucleoside transporter-deficient PK15NTD cells stably expressing ENT1 and ENT2 .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis Techniques : An efficient approach for the regioselective synthesis of compounds involving fluorophenyl and piperazine units has been demonstrated, utilizing catalyst- and solvent-free conditions, which could potentially be applied to the synthesis of the compound . These methodologies offer insights into the preparation of structurally related bioactive heterocycles under environmentally benign conditions (Moreno-Fuquen et al., 2019).

Structural Exploration : The use of Hirshfeld surface analysis and X-ray diffraction studies for the characterization of molecular structures and intermolecular interactions provides a framework for understanding the crystallography of such compounds, which can be crucial for elucidating their biological activities (Benaka Prasad et al., 2018).

Potential Biological Activities

Antimicrobial and Antifungal Activities : Compounds featuring piperazine and fluorophenyl groups have shown variable and modest antimicrobial activities against bacteria and fungi. This suggests a potential for the targeted compound to possess antimicrobial properties, subject to specific structural modifications and activity screening (Patel et al., 2011).

Antimycobacterial Activity : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, closely related to the query compound, has been identified as a new anti-mycobacterial chemotype. This underscores the potential for the compound to be explored for anti-tubercular activity, with several derivatives showing promising MIC values in the low micromolar range (Pancholia et al., 2016).

Anticonvulsant Agents : The incorporation of fluorophenyl and piperazine motifs into methanone derivatives has been explored for their potential as sodium channel blockers and anticonvulsant agents. This suggests a potential pharmacological application of the compound in the modulation of neurological disorders (Malik & Khan, 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the nucleoside transport pathway by inhibiting the function of ENTs . This could potentially disrupt nucleotide synthesis and the regulation of adenosine function, which are critical for various cellular processes.

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once administered .

Result of Action

The compound’s action results in the inhibition of ENTs, leading to a reduction in uridine uptake . This could potentially disrupt nucleotide synthesis and the regulation of adenosine function, affecting various cellular processes.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O/c19-14-3-1-2-4-17(14)22-7-9-23(10-8-22)18(24)13-5-6-15-16(11-13)21-12-20-15/h1-4,12-13H,5-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCJXJYYQCGZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCN(CC3)C4=CC=CC=C4F)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

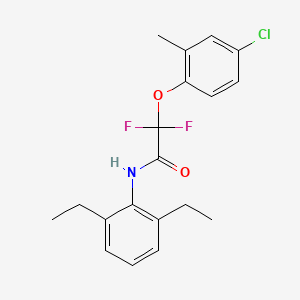

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylurea](/img/structure/B2843069.png)

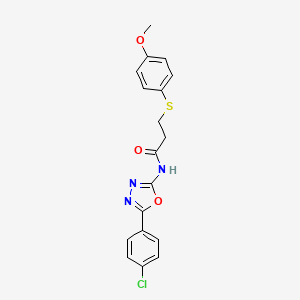

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)

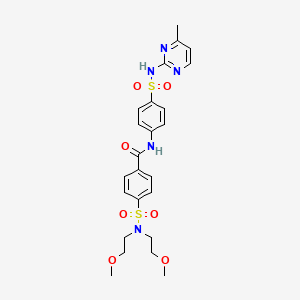

![5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2843071.png)

![5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2843076.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)

![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)

![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)